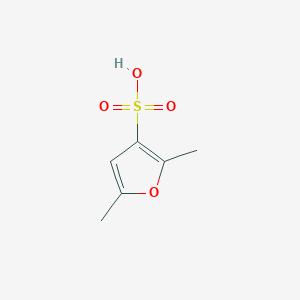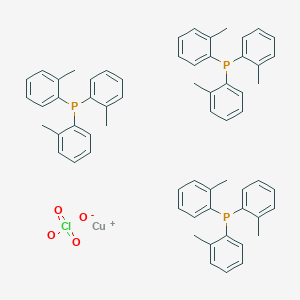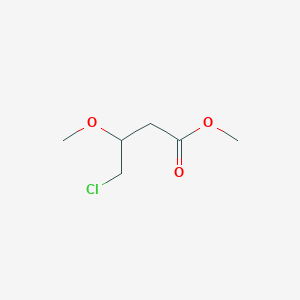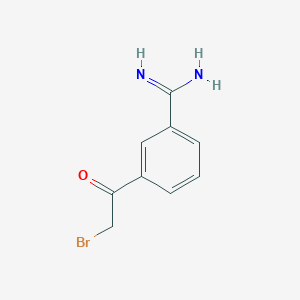![molecular formula C20H24O2 B14346610 Hexyl ([1,1'-biphenyl]-4-yl)acetate CAS No. 91300-57-1](/img/structure/B14346610.png)
Hexyl ([1,1'-biphenyl]-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl ([1,1’-biphenyl]-4-yl)acetate is an organic compound belonging to the class of esters. Esters are characterized by the presence of a carbon-oxygen-carbon (O-C-O) group, where the carbon atom is bonded to an oxygen atom and an organyl group. This compound is known for its unique structural features, which include a hexyl group attached to a biphenyl moiety through an acetate linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl ([1,1’-biphenyl]-4-yl)acetate can be synthesized through an esterification reaction. The typical synthetic route involves the reaction of hexanol with [1,1’-biphenyl]-4-yl acetic acid in the presence of an acid catalyst. The reaction conditions usually include heating the reactants to facilitate the removal of a water molecule, leading to the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of Hexyl ([1,1’-biphenyl]-4-yl)acetate may involve continuous esterification processes. These processes are designed to optimize yield and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl ([1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanol and [1,1’-biphenyl]-4-yl acetic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of new esters or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include hexanol, [1,1’-biphenyl]-4-yl acetic acid, and various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Hexyl ([1,1’-biphenyl]-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Hexyl ([1,1’-biphenyl]-4-yl)acetate is used in the formulation of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Hexyl ([1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis, releasing hexanol and [1,1’-biphenyl]-4-yl acetic acid, which may interact with cellular components. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Hexyl ([1,1’-biphenyl]-4-yl)acetate can be compared with other similar compounds, such as:
Hexyl acetate: A simpler ester with a hexyl group and an acetate moiety, used in fragrances and flavors.
Biphenyl acetate: An ester with a biphenyl group and an acetate moiety, used in organic synthesis.
Hexyl benzoate: An ester with a hexyl group and a benzoate moiety, used in cosmetics and personal care products.
The uniqueness of Hexyl ([1,1’-biphenyl]-4-yl)acetate lies in its combination of a hexyl group and a biphenyl moiety, which imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
91300-57-1 |
|---|---|
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
hexyl 2-(4-phenylphenyl)acetate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-8-15-22-20(21)16-17-11-13-19(14-12-17)18-9-6-5-7-10-18/h5-7,9-14H,2-4,8,15-16H2,1H3 |
InChI-Schlüssel |
ZCDFTQUJAUTYNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)


![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)



![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)

